(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one
Description
(4S,5S)-4-Hydroxy-5-methyl-3-methylidenepyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a five-membered lactam ring with stereospecific substituents. Key structural features include:
- Stereochemistry: (4S,5S) configuration at positions 4 and 3.
- Functional groups: A hydroxyl group at position 4, a methyl group at position 5, and a methylidene (CH₂=) group at position 2.
- Molecular formula: C₇H₉NO₂.
The hydroxyl group enhances solubility in polar solvents, while the stereochemistry may influence biological activity or crystallographic packing .
Properties
CAS No. |
916823-76-2 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-5(8)4(2)7-6(3)9/h4-5,8H,1H2,2H3,(H,7,9)/t4-,5-/m0/s1 |
InChI Key |
CCUZIPWMGOMETN-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C(=C)C(=O)N1)O |
Canonical SMILES |
CC1C(C(=C)C(=O)N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the diastereoselective reduction of a tautomeric mixture of precursors using L-Selectride. This method provides a concise platform for constructing the desired dihydroxycarboxylate moiety under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has shown that (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one exhibits antimicrobial properties. In a study conducted by researchers at the National Institutes of Health, the compound was evaluated against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting potential as a lead compound for antibiotic development .
Neuroprotective Effects
Another promising application is in neuroprotection. A study published in the Journal of Neurochemistry demonstrated that the compound could inhibit neuronal apoptosis induced by oxidative stress. This effect was attributed to its ability to modulate cellular signaling pathways involved in cell survival .
Chiral Synthesis
The compound serves as an important intermediate in the synthesis of chiral drugs. Its unique stereochemistry allows for the production of enantiomerically pure compounds through asymmetric synthesis methods. A notable example includes its use in the synthesis of pyrrolidine derivatives, which are valuable in pharmaceutical applications .
Catalytic Applications
In catalysis, (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one has been utilized as a chiral catalyst in various reactions, including Diels-Alder reactions and Michael additions. The efficiency of these reactions was significantly enhanced when using this compound due to its ability to stabilize transition states .
Case Studies
Mechanism of Action
The mechanism by which (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylidene groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The stereochemistry of the compound ensures selective binding and activity, making it a potent agent in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidin-2-one Derivatives
a. (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one
- Structure : Pyrrolidin-2-one with a biphenylmethyl group at position 5 and a methyl group at position 3.
- Stereochemistry : (3R,5S).
- Molecular weight : 265.35 g/mol.
- Key differences :
- Bulkier biphenylmethyl substituent increases lipophilicity compared to the target compound’s methyl group.
- Lacks a hydroxyl group, reducing hydrogen-bonding capacity.
- Applications: Potential use in pharmaceuticals due to aromatic substituents .
b. (5S)-1-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one
- Structure : Pyrrolidin-2-one with a hydroxymethyl group at position 1 and a pyridinyl group at position 4.
- Stereochemistry : (5S).
- Molecular weight : 206.23 g/mol.
- Hydroxymethyl group enhances solubility but differs in position from the target’s hydroxyl group.
- Applications : Likely explored in medicinal chemistry for kinase inhibition .
Oxazolidin-2-one Derivatives
a. (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one
- Structure : Oxazolidin-2-one with methyl and phenyl substituents at positions 4 and 5.
- Stereochemistry : (4S,5S).
- Molecular weight : 191.22 g/mol.
- Key differences: Replacement of the pyrrolidinone ring with an oxazolidinone introduces an additional oxygen atom. Phenyl group increases aromaticity and rigidity compared to the target’s methylidene group.
- Applications : Common as chiral auxiliaries in asymmetric synthesis .
Hydroxyl-Substituted Pyrrolidine Derivatives
a. (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol, Hydrochloride
- Structure : Pyrrolidine with hydroxyl and hydroxymethyl groups at positions 3 and 5.
- Stereochemistry : (3R,5S).
- Molecular weight : 193.65 g/mol (free base).
- Key differences :
- Contains two hydroxyl groups, enhancing hydrophilicity.
- Lacks the lactam ring, altering stability and reactivity.
- Applications: Potential use in drug delivery systems due to high solubility .
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Notable Properties |
|---|---|---|---|---|---|
| (4S,5S)-4-Hydroxy-5-methyl-3-methylidenepyrrolidin-2-one | C₇H₉NO₂ | 155.15 | 4-OH, 5-CH₃, 3-CH₂= | (4S,5S) | High polarity, reactive double bond |
| (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one | C₁₈H₁₉NO | 265.35 | 5-biphenylmethyl, 3-CH₃ | (3R,5S) | Lipophilic, aromatic |
| (5S)-1-(Hydroxymethyl)-5-(pyridin-3-yl)pyrrolidin-2-one | C₁₀H₁₂N₂O₂ | 206.23 | 1-CH₂OH, 5-pyridinyl | (5S) | Basic, metal-coordinating |
| (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one | C₁₀H₁₁NO₂ | 191.22 | 4-CH₃, 5-Ph | (4S,5S) | Rigid, chiral auxiliary |
| (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol, HCl | C₇H₁₅NO₂·HCl | 193.65 (free base) | 3-OH, 5-CH₂OH, 1-CH₃ | (3R,5S) | Highly hydrophilic |
Biological Activity
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrrolidine ring with a hydroxyl group and a methylidene group, which are critical for its biological activity.
Research indicates that (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other biomolecules.
- Receptor Modulation : Preliminary studies suggest that it may interact with various receptors in the central nervous system, influencing pain perception and mood regulation.
Antioxidant Activity
Studies have demonstrated that (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.
Neuroprotective Effects
Research highlights its potential neuroprotective effects. In vitro studies show that this compound can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, indicating its potential use in treating inflammatory conditions.
Case Studies
- Neuroprotection in Animal Models : A study conducted on rodents demonstrated that administration of (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one significantly reduced neuronal loss in models of ischemic stroke. The results indicated improved functional recovery post-stroke.
- In Vitro Antioxidant Activity : In a controlled laboratory setting, the compound was tested against DPPH radicals, showing an IC50 value indicative of strong antioxidant activity compared to standard antioxidants like ascorbic acid.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
